molecular formula C13H17N3O B1334431 2-(1H-benzimidazol-2-yl)-N-butylacetamide CAS No. 91600-55-4

2-(1H-benzimidazol-2-yl)-N-butylacetamide

Cat. No.: B1334431
CAS No.: 91600-55-4
M. Wt: 231.29 g/mol
InChI Key: GACXFDYWYZDBMR-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)-N-butylacetamide is a benzimidazole-derived compound featuring an acetamide group substituted at the nitrogen with a butyl chain. Benzimidazole scaffolds are widely studied due to their pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-3-8-14-13(17)9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACXFDYWYZDBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397341
Record name 2-(1H-benzimidazol-2-yl)-N-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91600-55-4
Record name 2-(1H-benzimidazol-2-yl)-N-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzimidazole Core Formation

Several methods exist for synthesizing benzimidazole derivatives, which serve as precursors for 2-(1H-benzimidazol-2-yl)-N-butylacetamide:

These methods provide the benzimidazole nucleus necessary for further functionalization.

Introduction of the N-butylacetamide Side Chain

The key step to obtain this compound involves amidation or acylation reactions:

  • Reaction of benzimidazole derivatives with butyl acetamide or its activated derivatives : This can be achieved by coupling the benzimidazole nucleus with butyl acetamide under conditions that may include the use of condensing agents such as carbodiimides or other coupling reagents, in suitable solvents like polar aprotic solvents (e.g., dimethylformamide, acetonitrile).

  • Use of bases and solvents : Alkali metal carbonates (e.g., sodium carbonate, potassium carbonate) or bicarbonates are commonly used bases to facilitate the reaction, typically at mild temperatures (10–50 °C, preferably 25–35 °C).

  • Solvent selection : Suitable solvents include chloro solvents, ester solvents, ether solvents, ketone solvents, polar aprotic solvents, or mixtures with water to optimize solubility and reaction kinetics.

Parameter Details
Starting materials Benzimidazole derivatives, butyl acetamide or activated acyl derivatives
Solvents Polar aprotic solvents (DMF, acetonitrile), ethers, esters, chloro solvents
Bases Sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate
Temperature 10–50 °C (optimal 25–35 °C)
Reaction time Several hours depending on scale and conditions
Condensing agents Carbodiimides or other coupling reagents (e.g., EDC, DCC)
Purification Chromatography or recrystallization to achieve >95% purity

A typical synthesis might proceed as follows:

  • Dissolve the benzimidazole derivative in a polar aprotic solvent such as DMF.
  • Add butyl acetamide or its activated form along with a suitable condensing agent.
  • Introduce a base such as potassium carbonate to the reaction mixture.
  • Stir the reaction at 25–35 °C for several hours.
  • Monitor the reaction progress by HPLC or TLC.
  • Upon completion, quench the reaction, extract the product, and purify by recrystallization or chromatography.
  • Confirm the structure and purity by NMR, FTIR, and mass spectrometry.
  • Purification methods significantly impact the final purity of benzimidazole derivatives, with HPLC purity reaching above 95% reported.
  • The choice of solvent and base affects reaction yield and selectivity; polar aprotic solvents and mild bases favor higher yields and fewer side reactions.
  • Temperature control is critical; mild temperatures prevent decomposition and side reactions.
  • The use of catalytic or green chemistry approaches (e.g., Fe/S catalytic redox condensation) can improve sustainability and reduce by-products in benzimidazole core synthesis.
Step Method/Condition Yield/Outcome Reference
Benzimidazole formation Condensation of o-phenylenediamine + carboxylic acid in polyphosphoric acid, 200 °C, 2 h ~70% yield of benzimidazole derivative
Benzimidazole formation Fe/S catalytic redox condensation of phenylacetic acid + 2-nitroaniline Efficient, no organic by-products
Benzimidazole formation Reflux with formic acid + ZnO nanoparticles, 70 °C Up to 94% yield
Amidation step Benzimidazole + butyl acetamide + carbodiimide + K2CO3 in DMF, 25–35 °C High purity (>95%) product

The preparation of this compound involves a two-stage process: synthesis of the benzimidazole core followed by amidation with butyl acetamide. Established methods for benzimidazole synthesis include condensation reactions under acidic or catalytic conditions, while amidation typically employs coupling reagents in polar aprotic solvents with mild bases. Optimization of reaction parameters such as solvent, base, temperature, and purification techniques is essential to achieve high yield and purity. These methods are supported by diverse research findings and patent literature, providing a robust framework for the synthesis of this compound for research and potential pharmaceutical applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-(1H-benzimidazol-2-yl)-N-butylacetamide and analogous benzimidazole-acetamide derivatives:

Compound Name & Reference Substituents on Benzimidazole Acetamide Substituent Molecular Weight (g/mol) Key Biological Activities Synthesis Highlights
This compound None N-butyl ~231.2 (calculated) Hypothesized: Antimicrobial, anticancer Likely via EDCI/HOBt coupling
N-(1H-Benzimidazol-2-yl)acetamide None N-H 175.2 Baseline activity (reference standard) Chloroacetyl chloride + amines
2-((1H-Benzimidazol-2-yl)thio)-N-substituted acetamides (VS1–VS25) None Varied N-substituents 250–350 Antimicrobial, anticancer Thioether linkage via 2-chloroacetamides
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides Pyrazole/triazole N-heterocyclic 300–350 Enzyme inhibition EDCI coupling with heterocyclic amines
2-[2-(Benzylthio)-1H-benzimidazol-1-yl]acetamide Benzylthio N-H 297.37 Not specified Thioether synthesis
10VP91 (cyclohexyl-substituted) Cyclohexyl Bicyclic terpene ~400 (estimated) Therapeutic potential (unspecified) Multi-step coupling

Key Observations:

Heterocyclic substituents (e.g., pyrazole in ) introduce additional hydrogen-bonding sites, improving target specificity for enzyme inhibition.

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for N-substituted acetamides , such as coupling 2-(1H-benzimidazol-2-yl)acetic acid with butylamine using EDCI/HOBt .
  • Thioether analogues require 2-chloroacetamide intermediates reacted with benzimidazole thiols .

Thermodynamic and Pharmacokinetic Properties :

  • The butyl group may enhance metabolic stability compared to shorter alkyl chains but could increase CYP450-mediated oxidation risks.
  • Aromatic substituents (e.g., benzylthio in ) improve π-π stacking with biological targets but may reduce bioavailability due to higher molecular weight.

Research Findings and Functional Insights

  • Antimicrobial Activity : Benzimidazole derivatives with electron-withdrawing groups (e.g., thioethers or nitro groups ) show enhanced activity against Gram-positive bacteria and fungi. The target compound’s butyl chain may similarly disrupt microbial membranes.
  • Enzyme Inhibition : Pyrazole- and triazole-substituted acetamides (e.g., ) inhibit kinases and proteases via heterocyclic interactions, suggesting that the target compound’s flexibility could adapt to diverse binding pockets.
  • Antioxidant Potential: Phenolic benzimidazoles (e.g., ) exhibit radical scavenging activity, but the target compound’s acetamide group may instead modulate redox pathways via amide hydrogen bonding.

Biological Activity

2-(1H-benzimidazol-2-yl)-N-butylacetamide is a compound characterized by its unique structure, which includes a benzimidazole moiety and an acetamide functional group. With the molecular formula C₁₃H₁₇N₃O and a molecular weight of approximately 231.293 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structural Features

The structural uniqueness of this compound lies in the combination of the benzimidazole framework and the butylacetamide side chain. This configuration may impart distinct pharmacological properties compared to other derivatives. The compound's structure is depicted below:

Component Structure
BenzimidazoleBenzimidazole Structure
AcetamideAcetamide Structure

Currently, there is no detailed understanding of the specific mechanism of action for this compound. However, it is hypothesized that its biological activity may involve interactions with DNA or other cellular targets, similar to other benzimidazole derivatives that bind to DNA minor grooves . Further research is necessary to elucidate these pathways.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the potential uniqueness of this compound:

Compound Name Structure Characteristics Unique Features
1H-benzimidazoleBasic structure without additional functional groupsPrimarily used as a scaffold in drug design
N-(1H-benzimidazol-2-yl)acetamideAcetamide derivative with similar core structureExhibits significant biological activity
2-(1H-benzimidazol-2-ylsulfanyl)-N-butylacetamideContains a sulfanyl group enhancing reactivityPotentially more reactive than the butylacetamide

The comparison suggests that while many compounds share structural similarities, the specific combination of functional groups in this compound may offer distinct pharmacological properties.

Case Studies and Research Findings

Despite the limited direct research on this compound, studies on related benzimidazole compounds provide insights into its potential applications:

  • Antitumor Efficacy : A study evaluated various benzimidazole derivatives for their cytotoxic effects on lung cancer cell lines. Compounds demonstrated varying degrees of effectiveness, indicating that structural modifications could enhance antitumor properties .
  • Antimicrobial Testing : In another study focusing on antimicrobial activity, several benzimidazole derivatives were tested using broth microdilution methods against common pathogens. Results indicated promising antibacterial effects, particularly against Staphylococcus aureus .

Q & A

What are the common synthetic routes for 2-(1H-benzimidazol-2-yl)-N-butylacetamide, and what optimization strategies improve yield and purity?

Level : Basic
Answer :
The compound is typically synthesized via condensation reactions involving benzimidazole precursors and N-butylacetamide derivatives. A standard method involves refluxing 2-(1H-benzimidazol-2-yl)acetic acid with butylamine in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Catalytic optimization, such as using Nano-SiO₂ as a heterogeneous catalyst, can enhance reaction efficiency, reduce time (e.g., from 8 hours to 4 hours), and improve yields (up to 85%) by minimizing side reactions . Purification often involves recrystallization from methanol or ethanol, with solvent selection critical for removing unreacted starting materials .

How is X-ray crystallography applied to resolve the crystal structure of benzimidazole derivatives, and what challenges arise during refinement?

Level : Advanced
Answer :
X-ray crystallography is pivotal for determining molecular conformation and intermolecular interactions. For this compound derivatives, single-crystal diffraction data collected at low temperatures (e.g., 100 K) are refined using programs like SHELXL . Challenges include:

  • Disorder in flexible alkyl chains : The N-butyl group may exhibit positional disorder, requiring constrained refinement or split-site modeling.
  • Hydrogen bonding ambiguity : Weak C–H⋯O/N interactions necessitate high-resolution data (<1.0 Å) for accurate assignment.
  • Twinned crystals : SHELXL’s twin refinement tools are critical for resolving overlapping reflections in non-merohedral twinning .

What spectroscopic techniques are used to characterize this compound, and how are conflicting spectral data resolved?

Level : Basic
Answer :

  • IR Spectroscopy : Confirms amide C=O stretches (1650–1680 cm⁻¹) and benzimidazole N–H vibrations (3200–3400 cm⁻¹) .
  • NMR : ¹H NMR identifies butyl chain protons (δ 0.9–1.5 ppm) and benzimidazole aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 273.1345).
    Conflicting data (e.g., unexpected splitting in NMR) are resolved via cross-validation with XRD or 2D NMR (COSY, HSQC) to rule out impurities or tautomerism .

How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline states?

Level : Advanced
Answer :
Graph set analysis (e.g., Etter’s rules) reveals that N–H⋯N/O interactions dominate supramolecular packing. For example:

  • Dimer formation : Classical N–H⋯N bonds between benzimidazole moieties create centrosymmetric dimers (graph set R₂²(8)).
  • Chain propagation : C–H⋯O interactions between amide carbonyls and alkyl chains propagate 1D ribbons.
  • π–π stacking : Benzimidazole rings exhibit face-to-face stacking (3.6–3.7 Å centroid distances), stabilizing layered architectures . Computational tools like CrystalExplorer quantify interaction energies, showing dispersion forces contribute ~60% to lattice stability .

What computational methods predict the biological activity of benzimidazole derivatives, and how do they align with experimental results?

Level : Advanced
Answer :

  • Docking studies : AutoDock Vina or Glide screens for binding to targets like α-glucosidase or tyrosine kinases. For example, docking scores (ΔG ≈ −9.5 kcal/mol) correlate with in vitro IC₅₀ values (~20 μM) for enzyme inhibition .
  • DFT calculations : B3LYP/6-311++G(d,p) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps ≈ 4.2 eV), predicting reactivity sites .
  • MD simulations : GROMACS assesses stability in lipid bilayers, revealing that the butyl chain enhances membrane permeability (logP ≈ 2.8) . Discrepancies between computed and experimental IC₅₀ often arise from solvation effects omitted in docking .

What safety protocols are essential when handling this compound in laboratory settings?

Level : Basic
Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • First aid : For accidental exposure, rinse skin with soap/water (15 minutes) and eyes with saline. Seek medical attention if irritation persists .
  • Waste disposal : Incinerate at >800°C or neutralize with 10% NaOH before disposal, as benzimidazoles may persist in aquatic environments .

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